molecular formula C5H12SSi B040992 trimethyl(thiiran-2-yl)silane CAS No. 114693-68-4

trimethyl(thiiran-2-yl)silane

Cat. No.: B040992
CAS No.: 114693-68-4
M. Wt: 132.3 g/mol
InChI Key: KNMJTOGLWMTLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiirane, 2-(trimethylsilyl)- is a sulfur-containing heterocyclic compound with the molecular formula C5H12SSi. It is a three-membered ring structure consisting of two carbon atoms and one sulfur atom, with a trimethylsilyl group attached to one of the carbon atoms. This compound is known for its unique reactivity due to the ring strain and the presence of the sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiirane, 2-(trimethylsilyl)- can be synthesized through various methods. One common method involves the reaction of alkenes with sulfur-containing reagents under specific conditions. For example, episulfidation of alkenes with sulfur reagents can yield thiiranes. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the thiirane ring .

Industrial Production Methods: In industrial settings, the production of thiirane, 2-(trimethylsilyl)- may involve large-scale episulfidation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Thiirane, 2-(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiirane, 2-(trimethylsilyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Thiirane derivatives have been explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of thiirane, 2-(trimethylsilyl)- involves its reactivity due to the ring strain and the presence of the sulfur atom. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to ring-opening and the formation of new bonds. These interactions are facilitated by the unique electronic properties of the sulfur atom and the trimethylsilyl group .

Comparison with Similar Compounds

    Thiirane: The parent compound without the trimethylsilyl group.

    2-Methylthiirane: A similar compound with a methyl group instead of the trimethylsilyl group.

    2-Chloromethylthiirane: A derivative with a chloromethyl group.

Comparison: Thiirane, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The trimethylsilyl group also enhances the compound’s stability and solubility in organic solvents .

Properties

CAS No.

114693-68-4

Molecular Formula

C5H12SSi

Molecular Weight

132.3 g/mol

IUPAC Name

trimethyl(thiiran-2-yl)silane

InChI

InChI=1S/C5H12SSi/c1-7(2,3)5-4-6-5/h5H,4H2,1-3H3

InChI Key

KNMJTOGLWMTLIV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1CS1

Canonical SMILES

C[Si](C)(C)C1CS1

Synonyms

trimethyl-(thiiran-2-yl)silane

Origin of Product

United States

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